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Compound of Interest

Compound Name: (6-Chloropyrazin-2-yl)methanol

Cat. No.: B572387

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (6-
Chloropyrazin-2-yl)methanol, a key intermediate in medicinal chemistry. Due to the limited
availability of public domain experimental spectra for this specific compound, this guide
presents predicted spectroscopic data based on the analysis of structurally similar compounds,
alongside general experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for (6-Chloropyrazin-2-
yl)methanol. These predictions are derived from established principles of NMR and IR
spectroscopy and by comparison with known data for related chloropyrazine and
hydroxymethyl-pyrazine derivatives.

. Predicted Chemical Predicted Predicted Coupling
Shift (8, ppm) Multiplicity Constant (J, Hz)

Pyrazine-H (aromatic) 8.5-8.7 Singlet

Pyrazine-H (aromatic) 8.4 - 8.6 Singlet

-CHz- (methylene) 4.7-4.9 Singlet

-OH (hydroxyl) 5.0-6.0 Broad Singlet
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Solvent: CDCIz

. 1 13 1
Carbon Atom Predicted Chemical Shift (8, ppm)
C-CI (aromatic) 152 - 156
C-CH20H (aromatic) 158 - 162
C-H (aromatic) 143 - 146
C-H (aromatic) 142 - 145
-CHz- (methylene) 62 - 66

Solvent: CDCIz

Predicted Absorption

Functional Group - ( » Intensity
ange (cm~

O-H Stretch (alcohol) 3200 - 3600 Strong, Broad
C-H Stretch (aromatic) 3000 - 3100 Medium

C-H Stretch (aliphatic) 2850 - 3000 Medium

C=N Stretch (aromatic ring) 1550 - 1600 Medium

C=C Stretch (aromatic ring) 1400 - 1500 Medium

C-O Stretch (primary alcohol) 1000 - 1050 Strong

C-ClI Stretch 600 - 800 Strong

Table 4: Mass Spectrometry (MS) Data
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lon m/z (predicted) Notes

[M]*+ 144.0090 Molecular ion

[M+H]* 145.0163 Protonated molecular ion
[M+Na]* 166.9982 Sodium adduct

Source: Predicted data from PubChem.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for (6-

Chloropyrazin-2-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Procedure:

o Sample Preparation: Dissolve approximately 10-20 mg of high-purity (6-Chloropyrazin-2-

yl)methanol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCIls or DMSO-de) in a

clean, dry NMR tube.

e H NMR Acquisition:

o Acquire a proton spectrum with a standard single-pulse experiment.

o Set the spectral width to approximately 16 ppm.

o Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

e 13C NMR Acquisition:

o Acquire a carbon spectrum using a proton-decoupled single-pulse experiment.
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o Set the spectral width to approximately 220 ppm.

o A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural
abundance of 3C.

» Data Processing:
o Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
o Phase and baseline correct the resulting spectra.

o Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., TMS at O ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Procedure:
o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small amount of the solid sample directly onto the ATR crystal.
o Ensure good contact between the sample and the crystal.
o Data Acquisition:
o Record the spectrum over a typical range of 4000 to 400 cm~1.
o Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
o Data Analysis:

o lIdentify the characteristic absorption bands corresponding to the various functional groups
in the molecule by comparing the spectrum to correlation tables.
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Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Mass spectrometer (e.g., with Electrospray lonization - ESI).
Procedure:

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable
solvent such as methanol or acetonitrile.

o Data Acquisition:

o Infuse the sample solution into the ion source.

o Acquire the mass spectrum in a suitable mass range (e.g., m/z 50-500).
e Data Analysis:

o Identify the molecular ion peak ([M]* or adducts like [M+H]*).

o Analyze the fragmentation pattern to gain further structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic
characterization of a chemical compound like (6-Chloropyrazin-2-yl)methanol.
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Caption: General workflow for chemical synthesis and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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